molecular formula C9H6Cl2F2O4 B1410049 3,5-Dichloro-2-(difluoromethoxy)mandelic acid CAS No. 1804884-52-3

3,5-Dichloro-2-(difluoromethoxy)mandelic acid

Cat. No.: B1410049
CAS No.: 1804884-52-3
M. Wt: 287.04 g/mol
InChI Key: FXXLGRWOLWIVIY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)mandelic acid (CAS: 1804884-52-3) is a halogenated derivative of mandelic acid (C₆H₅CH(OH)COOH), a well-known α-hydroxy acid with applications in pharmaceuticals and cosmetics. The compound features two chlorine atoms at the 3- and 5-positions of the aromatic ring and a difluoromethoxy group at the 2-position (). Its molecular formula is C₉H₆Cl₂F₂O₄, with a molecular weight of 287.04 g/mol.

Properties

IUPAC Name

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-3-1-4(6(14)8(15)16)7(5(11)2-3)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLGRWOLWIVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Electronic Effects

3,5-Difluoromandelic Acid (C₈H₆F₂O₃; MW 188.13 g/mol)
  • Substituents : Fluorine atoms at 3- and 5-positions; lacks the difluoromethoxy group.
  • Impact : Reduced molecular weight and polarity compared to the target compound. Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8–3.0 vs. mandelic acid’s pKa ~3.4), enhancing reactivity in esterification or coordination reactions () .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)
  • Substituents : Chlorine at 3,5; fluorine at 4; hydroxyl at 2.
  • However, the absence of the difluoromethoxy group reduces steric hindrance and lipophilicity () .
Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate (CAS: 1804885-18-4)
  • Substituents : Methyl ester derivative of the target compound.
  • Impact : Esterification reduces acidity (pKa ~4.5–5.0) and enhances lipid solubility, making it suitable as a pharmaceutical intermediate () .
4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
  • Substituents : Thiazole ring appended to the aromatic core.
  • Impact : Introduction of a heterocyclic amine improves binding affinity in agrochemical or medicinal targets () .

Physicochemical Properties

Property 3,5-Dichloro-2-(difluoromethoxy)mandelic Acid 3,5-Difluoromandelic Acid 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
Molecular Weight (g/mol) 287.04 188.13 257.02 ()
Halogen Substituents 2 Cl, 2 F (difluoromethoxy) 2 F 2 Cl, 1 F
Functional Groups Carboxylic acid, hydroxyl, ether Carboxylic acid, hydroxyl Carboxylic acid, hydroxyl
Log Pow* ~2.5–3.0 (estimated) ~1.8–2.2 ~2.0–2.5
Solubility (mg/L) Low (hydrophobic) Moderate Moderate (pH-dependent)

*Log Pow values estimated based on halogenation patterns ().

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)mandelic acid (DCDFMA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

DCDFMA is characterized by the following chemical formula and structure:

  • Chemical Formula : C9_9H6_6Cl2_2F2_2O4_4
  • Molecular Weight : 251.05 g/mol
  • Chemical Structure :

Chemical Structure

Antimicrobial Properties

Research has indicated that DCDFMA exhibits antimicrobial activity against various bacterial strains. A comparative study involving mandelic acid and its derivatives, including DCDFMA, demonstrated significant antibacterial effects against Escherichia coli (E. coli) and other pathogens. The study evaluated the inhibition of bacterial growth in different environments, revealing that the compound's efficacy varies with concentration and the presence of salts .

The mechanisms underlying the biological activity of DCDFMA may include:

  • Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This mechanism contributes to its cytotoxic effects on bacteria .
  • Genotoxicity : Research indicates that DCDFMA can induce genotoxic effects, affecting DNA integrity in bacterial cells. This was assessed through the induction of the recA promoter, a marker for DNA damage response .

Case Studies

  • Study on Antibacterial Effects :
    • Objective : To assess the antibacterial activity of DCDFMA against E. coli.
    • Methodology : The study utilized various concentrations of DCDFMA in both raw and treated wastewater environments.
    • Findings : DCDFMA showed a concentration-dependent inhibition of E. coli growth, with higher efficacy in treated wastewater compared to raw wastewater .
  • Genotoxicity Assessment :
    • Objective : To evaluate the genotoxic effects of DCDFMA.
    • Methodology : The study employed assays to measure DNA damage and ROS production in bacterial cultures.
    • Findings : Significant increases in DNA damage markers were observed, indicating that DCDFMA poses genotoxic risks at certain concentrations .

Data Table

The following table summarizes the biological activity data for this compound:

ParameterResultNotes
Antibacterial ActivityEffective against E. coliConcentration-dependent efficacy observed
ROS GenerationHighInduces oxidative stress leading to cytotoxicity
GenotoxicityPositiveInduces DNA damage as indicated by recA promoter activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-2-(difluoromethoxy)mandelic acid
Reactant of Route 2
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3,5-Dichloro-2-(difluoromethoxy)mandelic acid

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